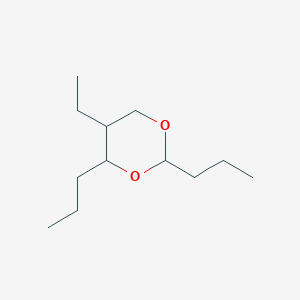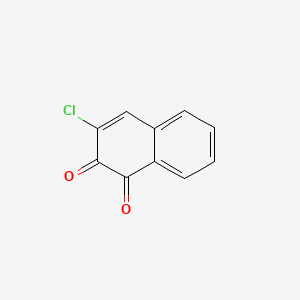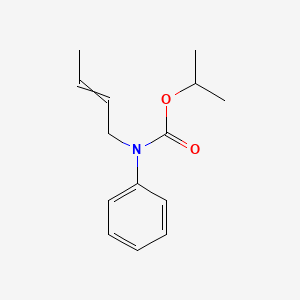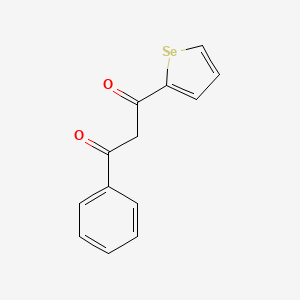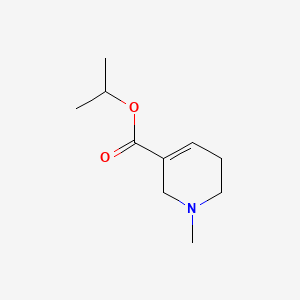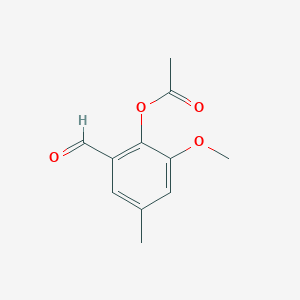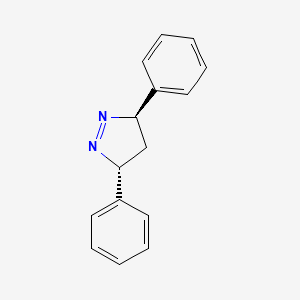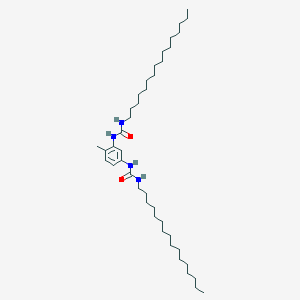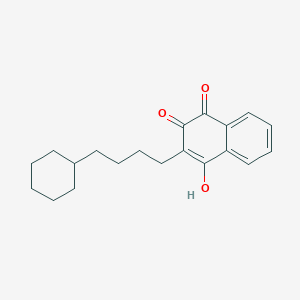![molecular formula C26H18O4 B14720411 ([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone] CAS No. 20837-33-6](/img/structure/B14720411.png)
([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl is an organic compound with a complex structure consisting of two benzoyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl typically involves the condensation of 4-hydroxybenzoyl chloride with biphenyl. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in different hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A well-known compound with similar structural features but different applications and properties.
2,2’-Bis(4-hydroxyphenyl)propane: Another related compound with distinct chemical and physical properties.
Uniqueness
2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl is unique due to its specific structural arrangement and the presence of two benzoyl groups
Properties
CAS No. |
20837-33-6 |
|---|---|
Molecular Formula |
C26H18O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[2-[2-(4-hydroxybenzoyl)phenyl]phenyl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C26H18O4/c27-19-13-9-17(10-14-19)25(29)23-7-3-1-5-21(23)22-6-2-4-8-24(22)26(30)18-11-15-20(28)16-12-18/h1-16,27-28H |
InChI Key |
ISWIZDJVARGMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


